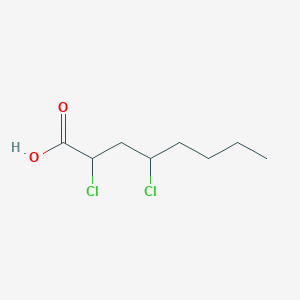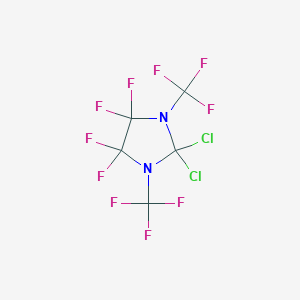![molecular formula C19H8Cl2F6N2O4 B14354355 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine CAS No. 91102-59-9](/img/structure/B14354355.png)
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer advantages in terms of efficiency and scalability. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids can be optimized for high conversion and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: The chloro groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Pd/C, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the chloro groups.
Applications De Recherche Scientifique
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine involves its interaction with specific molecular targets and pathways. For example, compounds containing trifluoromethyl groups are known to exhibit unique pharmacological activities due to their ability to form strong hydrogen bonds and interact with biological macromolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but lacks the nitro and phenoxy groups.
2,6-Bis(trifluoromethyl)benzoic acid: This compound contains two trifluoromethyl groups but differs in its overall structure and functional groups.
Uniqueness
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 91102-59-9 | |
Formule moléculaire |
C19H8Cl2F6N2O4 |
Poids moléculaire |
513.2 g/mol |
Nom IUPAC |
2,6-bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine |
InChI |
InChI=1S/C19H8Cl2F6N2O4/c20-11-7-9(18(22,23)24)1-4-14(11)32-16-6-3-13(29(30)31)17(28-16)33-15-5-2-10(8-12(15)21)19(25,26)27/h1-8H |
Clé InChI |
JJTGYEDGIFGBDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=NC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
